molecular formula C15H11NO B2791351 Naphthalen-2yl(1H-pyrrol-3-yl)methanone CAS No. 220968-60-5

Naphthalen-2yl(1H-pyrrol-3-yl)methanone

Cat. No.: B2791351
CAS No.: 220968-60-5
M. Wt: 221.259
InChI Key: NKQDJPURKURBRE-UHFFFAOYSA-N
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Description

Naphthalen-2-yl(1H-pyrrol-3-yl)methanone is a heterocyclic compound featuring a naphthalene moiety linked via a ketone bridge to a pyrrole ring. Its molecular formula is C₁₅H₁₁NO, with a molecular weight of 221.26 g/mol (inferred from the 1-naphthyl isomer in ). The naphthalene ring enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

This class of compounds is synthesized via cross-coupling reactions, such as Ullmann or Buchwald-Hartwig couplings, or through Friedel-Crafts acylation (). Applications are primarily in medicinal chemistry, with analogs showing activity as tubulin polymerization inhibitors () or cannabinoid receptor ligands ().

Properties

IUPAC Name

naphthalen-2-yl(1H-pyrrol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15(14-7-8-16-10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQDJPURKURBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CNC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2yl(1H-pyrrol-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sulfuric acid or aluminum chloride as catalysts.

Major Products

Scientific Research Applications

Naphthalen-2yl(1H-pyrrol-3-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Naphthalen-2yl(1H-pyrrol-3-yl)methanone in biological systems is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved are still under investigation, but it is hypothesized that the compound may interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

Key structural analogs differ in the aryl group attached to the pyrrole ring. Substitutions impact physicochemical properties and biological activity:

Compound Name Substituent on Aryl Group Melting Point (°C) Molecular Weight (g/mol) Key Activity Reference ID
Naphthalen-2-yl(1H-pyrrol-3-yl)methanone 2-Naphthyl Not reported 221.26 Inferred from analogs: CB1R affinity
(4-Bromophenyl)(1H-pyrrol-3-yl)methanone (3g) 4-Bromophenyl 148–149 344.22 Structural studies
(p-Tolyl)(1H-pyrrol-3-yl)methanone (3h) 4-Methylphenyl 156–158 265.31 Anticancer (tubulin inhibition)
(3,4,5-Trimethoxyphenyl)(1H-pyrrol-3-yl)methanone (9) 3,4,5-Trimethoxyphenyl Not reported 289.30 Tubulin polymerization inhibition
4-(4-Aminophenyl)-1-(4-fluorophenyl)-1H-pyrrol-3-ylmethanone 3,4,5-Trimethoxyphenyl + 4-fluorophenyl Not reported 484.50 Antineoplastic (breast cancer models)

Key Findings :

  • Electron-withdrawing groups (e.g., bromo in 3g) increase melting points due to enhanced intermolecular interactions .
  • 3,4,5-Trimethoxyphenyl derivatives (e.g., compound 9) exhibit potent tubulin inhibition, with IC₅₀ values in the nanomolar range, making them promising anticancer agents .
  • The 4-alkoxynaphthalene group in methanone derivatives shows higher CB1 receptor binding affinity (Ki = 12 nM) compared to heterocyclic substituents (e.g., 1H-pyrrol-3-yl: Ki = 28 nM) .

Key Trends :

  • Microwave synthesis () reduces reaction times (30 min vs. 24 h) and improves yields compared to traditional heating.
  • Hydrolysis and deprotection steps () are critical for generating free pyrrole rings in bioactive derivatives.

Biological Activity

Naphthalen-2-yl(1H-pyrrol-3-yl)methanone, a compound characterized by its naphthalene and pyrrole moieties, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene ring substituted at the 2-position with a pyrrole ring connected via a methanone group. This unique structure contributes to its reactivity and biological interactions. The molecular formula is C13H11NC_{13}H_{11}N with a molecular weight of approximately 197.24 g/mol.

The biological activity of Naphthalen-2-yl(1H-pyrrol-3-yl)methanone primarily involves its interaction with various molecular targets, including enzymes and receptors. The specific pathways can vary depending on the biological system under investigation. Preliminary studies suggest that it may modulate pathways associated with cancer cell proliferation and antimicrobial activity.

Anticancer Properties

Research indicates that Naphthalen-2-yl(1H-pyrrol-3-yl)methanone exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins. For instance, studies have reported that compounds with similar structures can increase p21 levels while decreasing cyclin D1, leading to cell cycle inhibition .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
Ovarian Carcinoma10Induction of apoptosis
Oral Squamous Carcinoma6Cell cycle arrest
HL-60 (Leukemia)5Inhibition of DNA synthesis

Antimicrobial Activity

Naphthalen-2-yl(1H-pyrrol-3-yl)methanone has also been investigated for its antimicrobial properties. Similar compounds have demonstrated effective inhibition against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans8

Case Studies

  • Study on Anticancer Activity : A study published in Cancer Research demonstrated that derivatives of naphthalene compounds could significantly inhibit the growth of ovarian carcinoma cells, showing an IC50 value of around 10 µM . The study utilized flow cytometry to assess apoptotic cell populations, revealing a marked increase in apoptosis in treated groups compared to controls.
  • Antimicrobial Efficacy Research : A recent investigation into the antimicrobial effects of naphthalene derivatives found that Naphthalen-2-yl(1H-pyrrol-3-yl)methanone exhibited potent activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent in treating infections .

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